Cas no 2034618-42-1 (4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide)

4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide 化学的及び物理的性質
名前と識別子
-
- 4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide
- 2034618-42-1
- AKOS025315792
- F6445-7161
- 4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide
- 4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)pyridine-3-carboxamide
-
- インチ: 1S/C14H15N3O3/c1-17-9-11(12(20-2)6-13(17)18)14(19)16-8-10-4-3-5-15-7-10/h3-7,9H,8H2,1-2H3,(H,16,19)
- InChIKey: VHAFBLUZIQEXIQ-UHFFFAOYSA-N
- ほほえんだ: O(C)C1=CC(N(C)C=C1C(NCC1C=NC=CC=1)=O)=O
計算された属性
- せいみつぶんしりょう: 273.11134135g/mol
- どういたいしつりょう: 273.11134135g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 20
- 回転可能化学結合数: 4
- 複雑さ: 457
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): -0.5
- トポロジー分子極性表面積: 71.5Ų
4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6445-7161-40mg |
4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |
2034618-42-1 | 90%+ | 40mg |
$140.0 | 2023-05-20 | |
Life Chemicals | F6445-7161-4mg |
4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |
2034618-42-1 | 90%+ | 4mg |
$66.0 | 2023-05-20 | |
Life Chemicals | F6445-7161-15mg |
4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |
2034618-42-1 | 90%+ | 15mg |
$89.0 | 2023-05-20 | |
Life Chemicals | F6445-7161-2μmol |
4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |
2034618-42-1 | 90%+ | 2μl |
$57.0 | 2023-05-20 | |
Life Chemicals | F6445-7161-2mg |
4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |
2034618-42-1 | 90%+ | 2mg |
$59.0 | 2023-05-20 | |
Life Chemicals | F6445-7161-20μmol |
4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |
2034618-42-1 | 90%+ | 20μl |
$79.0 | 2023-05-20 | |
Life Chemicals | F6445-7161-1mg |
4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |
2034618-42-1 | 90%+ | 1mg |
$54.0 | 2023-05-20 | |
Life Chemicals | F6445-7161-20mg |
4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |
2034618-42-1 | 90%+ | 20mg |
$99.0 | 2023-05-20 | |
Life Chemicals | F6445-7161-5μmol |
4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |
2034618-42-1 | 90%+ | 5μl |
$63.0 | 2023-05-20 | |
Life Chemicals | F6445-7161-25mg |
4-methoxy-1-methyl-6-oxo-N-[(pyridin-3-yl)methyl]-1,6-dihydropyridine-3-carboxamide |
2034618-42-1 | 90%+ | 25mg |
$109.0 | 2023-05-20 |
4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide 関連文献
-
Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
-
Nicholas A. Barnes,Kevin R. Flower,Saad A. Fyyaz,Stephen M. Godfrey,Alan T. McGown,Philip J. Miles,Robin G. Pritchard,John E. Warren CrystEngComm, 2010,12, 784-794
-
Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
-
A. Ratnamala,V. Durga Kumari,M. Subrahmanyam,N. Archana Chem. Commun., 2004, 2710-2711
-
Javier Galbán,Susana de Marcos,Isabel Sanz,Carlos Ubide,Juan Zuriarrain Analyst, 2010,135, 564-569
-
6. Caper tea
-
Samuel Bernard,Chrystelle Salameh,Philippe Miele Dalton Trans., 2016,45, 861-873
-
Manuella Cerbelaud,Khaoula Lebdioua,Benoît Crespin,Anne Aimable,Arnaud Videcoq Phys. Chem. Chem. Phys., 2019,21, 23447-23458
-
Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
-
Elisabet Öberg,Xue-Li Geng,Marie-Pierre Santoni,Sascha Ott Org. Biomol. Chem., 2011,9, 6246-6255
4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamideに関する追加情報
Introduction to 4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide (CAS No. 2034618-42-1)
4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide, identified by its Chemical Abstracts Service (CAS) number 2034618-42-1, is a compound of significant interest in the field of pharmaceutical chemistry. This molecule belongs to the dihydropyridine class, a heterocyclic structure known for its diverse biological activities and therapeutic potential. The presence of functional groups such as the 4-methoxy substituent, the 1-methyl group, and the N-(pyridin-3-ylmethyl) moiety contributes to its unique chemical properties and biological interactions. The 6-oxo group further enhances its structural complexity, making it a promising candidate for further investigation in drug discovery and development.
The dihydropyridine scaffold is well-documented for its role in cardiovascular and neuroprotective therapies. Compounds within this class exhibit properties such as vasodilation, calcium channel modulation, and anti-inflammatory effects. The specific modifications in 4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide suggest potential applications beyond traditional dihydropyridine functions. For instance, the pyridin-3-ylmethyl group may facilitate interactions with biological targets such as enzymes or receptors, while the 4-methoxy substituent could influence metabolic stability and bioavailability.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding affinity and mechanism of action of such compounds with greater accuracy. Studies indicate that modifications in the dihydropyridine ring can significantly alter pharmacokinetic profiles, leading to improved therapeutic efficacy. The incorporation of the N-(pyridin-3-ylmethyl) group into the structure may enhance binding interactions with specific protein targets, potentially opening new avenues for treating conditions such as neurodegenerative diseases or chronic inflammation.
In vitro studies have begun to explore the pharmacological properties of 4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide. Preliminary results suggest that this compound exhibits moderate activity in inhibiting certain enzymatic pathways associated with oxidative stress and inflammation. The 6-oxo group plays a critical role in stabilizing the molecule’s three-dimensional conformation, which is essential for optimal receptor binding. Additionally, the electronic properties influenced by the 4-methoxy substituent may contribute to its ability to modulate signaling pathways involved in cellular communication.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic techniques, including catalytic hydrogenation and palladium-catalyzed cross-coupling reactions, have been employed to construct the dihydropyridine core efficiently. The introduction of the N-(pyridin-3-ylmethyl) group necessitates careful consideration of protecting group strategies to prevent unwanted side reactions. Such synthetic methodologies highlight the importance of interdisciplinary collaboration between organic chemists and medicinal chemists in developing novel therapeutic agents.
From a regulatory perspective, compounds like 4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide must undergo rigorous testing to assess their safety and efficacy before entering clinical trials. This includes toxicological studies to evaluate potential adverse effects at various doses and pharmacokinetic assessments to determine how the body processes the compound. The presence of multiple functional groups necessitates comprehensive characterization using spectroscopic techniques such as nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry (MS), and infrared (IR) spectroscopy.
The growing interest in dihydropyridine derivatives stems from their versatility in addressing multiple disease pathways simultaneously. Researchers are increasingly exploring structural analogs that combine known pharmacophores with novel modifications to enhance therapeutic outcomes. For example, combining a vasodilatory effect with anti-inflammatory properties could lead to more effective treatments for cardiovascular diseases. The unique combination of functional groups in 4-methoxy-1-methyl-6-oxyo-N-(pyridin--3--ylmethyl)--1--6--dihydro--pyridine--3--carboxamide positions it as a valuable scaffold for further derivatization and optimization.
Future research directions may focus on exploring derivatives of this compound that exhibit improved solubility or reduced toxicity while maintaining biological activity. Techniques such as structure-based drug design can be employed to rationally modify key structural features based on insights gained from crystallographic studies or computational modeling. Additionally, investigating how variations in substituents affect metabolic stability could provide crucial information for optimizing drug formulations.
The pharmaceutical industry continues to invest heavily in developing small molecule inhibitors targeting key enzymes or receptors involved in disease progression. Compounds like 4--methoxy--1--methyl--6--oxo--N--(pyridin--3--ylmethyl)--1--6--dihydro--pyridine--3--carboxamide represent an important step toward discovering new treatments for challenging conditions such as cancer or neurodegenerative disorders. By leveraging advances in synthetic chemistry and biopharmaceutical technologies, researchers aim to translate laboratory discoveries into safe yet effective medications that improve patient outcomes worldwide.
2034618-42-1 (4-methoxy-1-methyl-6-oxo-N-(pyridin-3-ylmethyl)-1,6-dihydropyridine-3-carboxamide) 関連製品
- 1349659-38-6(8-methyl-2,3,4,5-tetrahydro-1H-1,4-benzodiazepine-2,5-dione)
- 521300-44-7(2-(2-chloro-6-methylphenyl)acetic acid)
- 1807293-09-9(Ethyl 2-cyano-4-fluoro-3-nitrophenylacetate)
- 2137633-02-2(2-(trifluoromethyl)-1,3-thiazole-4-sulfonyl chloride)
- 1804943-10-9(4-(Difluoromethyl)-2,3-dimethoxy-5-iodopyridine)
- 159350-46-6(2-methyl-1-(4-nitrobenzenesulfonyl)-4,5-dihydro-1H-imidazole)
- 83190-01-6(4-(difluoromethoxy)-3-fluoroaniline)
- 165190-76-1(4,7-Di(thiophen-2-yl)benzoc1,2,5thiadiazole)
- 1807027-05-9(3-Chloro-4-cyano-2-(difluoromethyl)pyridine-5-acetic acid)
- 2580092-40-4(rac-tert-butyl N-[(1R,2S)-2-(sulfamoylmethyl)cyclobutyl]carbamate)



